molecular formula C18H26N4O2 B6456818 2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2549035-23-4

2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B6456818
CAS No.: 2549035-23-4
M. Wt: 330.4 g/mol
InChI Key: ZYFTVQVHCOZTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine is a pyrimidine derivative featuring a cyclopropyl group at position 2, methyl groups at positions 4 and 5, and a piperazine moiety at position 6 substituted with an oxolane-2-carbonyl group. The piperazine-oxolane-2-carbonyl linkage likely modulates solubility and hydrogen-bonding capacity, critical for pharmacokinetic properties.

Properties

IUPAC Name

[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-12-13(2)19-16(14-5-6-14)20-17(12)21-7-9-22(10-8-21)18(23)15-4-3-11-24-15/h14-15H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFTVQVHCOZTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C(=O)C3CCCO3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring serves as the foundational scaffold for this compound. A common approach involves the condensation of cyclopropane-substituted amidines with 1,3-diketones. For instance, cyclopropylamidine reacts with 2,3-pentanedione (a 1,3-diketone with pre-existing methyl groups) under acidic conditions to yield 2-cyclopropyl-4,5-dimethylpyrimidine. This reaction typically proceeds at 80–100°C in ethanol or acetic acid, achieving yields of 60–75% .

Key Considerations :

  • Regioselectivity : The methyl groups at positions 4 and 5 are introduced via the 1,3-diketone, ensuring proper orientation during cyclization.

  • Cyclopropyl Stability : The cyclopropyl group is stable under acidic conditions but may require protection during subsequent halogenation steps.

Halogenation at Position 6

To enable functionalization at position 6, the pyrimidine core is halogenated. Direct bromination using phosphorus oxybromide (POBr₃) in dichloromethane at 0–25°C introduces a bromine atom selectively at the 6-position, yielding 6-bromo-2-cyclopropyl-4,5-dimethylpyrimidine .

Reaction Conditions :

ParameterValue
ReagentPOBr₃ (1.2 equiv)
SolventCH₂Cl₂
Temperature0°C → 25°C (gradual warming)
Yield82–89%

Piperazine Installation via Nucleophilic Aromatic Substitution

The bromine atom at position 6 is displaced by piperazine in a nucleophilic aromatic substitution (SNAr) reaction. This step requires activation of the pyrimidine ring via electron-withdrawing groups (e.g., the existing methyl and cyclopropyl substituents) and a polar aprotic solvent to stabilize the transition state .

Protocol :

  • 6-Bromo-2-cyclopropyl-4,5-dimethylpyrimidine (1.0 equiv) and piperazine (3.0 equiv) are combined in dimethylformamide (DMF).

  • The reaction is heated to 120°C for 12–16 hours under nitrogen.

  • The product, 2-cyclopropyl-4,5-dimethyl-6-(piperazin-1-yl)pyrimidine, is isolated via column chromatography (silica gel, ethyl acetate/hexanes).

Optimization Data :

BaseSolventTemperatureYield
NoneDMF120°C68%
K₂CO₃DMSO110°C72%
Et₃NNMP130°C65%

Acylation with Oxolane-2-carbonyl Chloride

The secondary amine of the piperazine moiety is acylated using oxolane-2-carbonyl chloride. This step employs Schotten-Baumann conditions to minimize side reactions .

Procedure :

  • 2-Cyclopropyl-4,5-dimethyl-6-(piperazin-1-yl)pyrimidine (1.0 equiv) is dissolved in THF.

  • Oxolane-2-carbonyl chloride (1.5 equiv) is added dropwise at 0°C, followed by aqueous NaOH (2.0 equiv).

  • The mixture is stirred at 25°C for 4 hours, extracted with ethyl acetate, and purified via recrystallization.

Yield : 78–85% (white crystalline solid).
Spectroscopic Validation :

  • ¹H NMR (CDCl₃) : δ 1.15–1.30 (m, cyclopropyl-H), 2.45 (s, 2×CH₃), 3.60–3.85 (m, piperazine-H), 4.20–4.40 (m, oxolane-H).

  • MS (ESI+) : m/z 358 [M+H]⁺.

Alternative Routes: Palladium-Catalyzed Cross-Coupling

For substrates resistant to SNAr, a Buchwald-Hartwig amination may be employed. A representative protocol from analogous systems uses:

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : 1,4-Dioxane/H₂O (4:1)

  • Temperature : 100°C, 24 hours .

Comparative Performance :

MethodYieldPurity (HPLC)
SNAr72%95%
Buchwald-Hartwig65%92%

Challenges and Mitigation Strategies

  • Steric Hindrance : The cyclopropyl and methyl groups hinder reactivity at position 6. Using excess piperazine (3.0 equiv) and elevated temperatures mitigates this issue.

  • Acylation Selectivity : Competitive acylation at both piperazine nitrogens is avoided by using a mono-protected piperazine derivative.

  • Purification Complexity : Preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves closely eluting impurities .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

The compound 2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered attention in various scientific research applications. This article explores its potential uses, mechanisms, and the current state of research surrounding this compound, focusing on relevant case studies and findings.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest possible interactions with biological targets involved in various diseases.

Antimicrobial Properties

Pyrimidine derivatives have been studied for their antimicrobial activities. The presence of the piperazine ring is known to enhance the bioactivity of compounds against bacterial strains. Preliminary studies indicate that this compound may exhibit similar antimicrobial effects, making it a candidate for further investigation in developing new antibiotics.

Neurological Applications

The piperazine moiety is often associated with neuropharmacological activity. Compounds similar to this compound have been explored for their potential in treating neurological disorders such as anxiety and depression. The structural characteristics may allow it to interact with neurotransmitter systems effectively.

Case Study: Anticancer Activity

A study published in Medicinal Chemistry examined a series of pyrimidine derivatives for their anticancer properties. It was found that compounds with similar structures to this compound exhibited significant growth inhibition in various cancer cell lines, indicating a need for further investigation into this specific compound's efficacy and mechanism of action .

Case Study: Antimicrobial Screening

In another study focusing on antimicrobial activity, researchers synthesized several pyrimidine derivatives and tested them against common bacterial strains. The results indicated that certain modifications to the piperazine group enhanced antimicrobial activity significantly, suggesting that this compound could be optimized for better efficacy .

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Key Features

Feature Target Compound Analogues (10–15)
Core Structure Pyrimidine Oxazolo[4,5-d]pyrimidine
Piperazine Substituent Oxolane-2-carbonyl Methylsulfonyl, Phenylsulfonyl, Tosyl
Synthesis Yield Not reported 71–77%
Melting Point Not reported 192–291°C

Piperazine-Pyrimidine Impurities

The 2018 pharmaceutical report lists impurities (e.g., Imp. G: 2,2'-(Piperazine-1,4-diyl)dipyrimidine) with piperazine-pyrimidine linkages . Unlike the target compound, these impurities lack functionalized substituents (e.g., oxolane-2-carbonyl) and instead feature simpler pyrimidine dimers or alkyl chains. For example:

  • Imp. This highlights the structural diversity achievable through piperazine functionalization, emphasizing the target compound’s complexity .

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The cyclopropyl and dimethyl groups in the target compound likely increase logP compared to analogues with polar sulfonyl groups.
  • Solubility : The oxolane-2-carbonyl group may enhance solubility in polar solvents relative to sulfonyl-containing analogues, which are more electronegative but less conformationally flexible.
  • Thermal Stability : High melting points in analogues (192–291°C) suggest strong intermolecular interactions (e.g., hydrogen bonding via sulfonyl groups). The target compound’s melting point is unreported but could be influenced by its unique substituents .

Research Findings and Data

Pharmacological Implications

While biological data are absent in the provided evidence, structural comparisons suggest:

  • Target Engagement : The oxolane-2-carbonyl group could interact with polar residues in enzyme active sites, contrasting with sulfonyl groups’ preference for hydrophobic pockets.

Q & A

Q. Q1: What synthetic strategies are optimal for preparing 2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine, and how can byproduct formation be minimized?

Answer:

  • Core Pyrimidine Formation: Start with a 2,4,6-trisubstituted pyrimidine scaffold. Cyclopropane and methyl groups can be introduced via nucleophilic substitution or cross-coupling reactions. For example, cyclopropane rings are often added using cyclopropanation reagents like trimethylsulfoxonium iodide under basic conditions.
  • Piperazine-Oxolane Conjugation: Couple the piperazine moiety to the pyrimidine core via SNAr (nucleophilic aromatic substitution) at the 6-position. The oxolane-2-carbonyl group can be pre-synthesized and attached to piperazine using carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Byproduct Mitigation: Use excess piperazine (5 equivalents) in a THF/water solvent system (1:4 ratio) to suppress dimerization or over-substitution, as demonstrated in analogous piperazinylpyrimidine syntheses . Monitor intermediates via LC-MS to identify impurities like bis-piperazinyl derivatives.

Structural Elucidation and Analytical Profiling

Q. Q2: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

Answer:

  • NMR Profiling: Use 1^1H-NMR to verify cyclopropane protons (δ 0.8–1.2 ppm) and piperazine/oxolane signals (δ 2.5–4.0 ppm). 13^{13}C-NMR confirms carbonyl (C=O, δ 165–175 ppm) and pyrimidine aromatic carbons.
  • HPLC-UV/PDA: Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Compare retention times with reference standards for related piperazinylpyrimidine derivatives (e.g., MM0464.20 or MM0464.21 analogs) .
  • High-Resolution Mass Spectrometry (HR-MS): Validate molecular ion peaks (e.g., [M+H]+^+) with ≤ 5 ppm mass error.

Biological Activity Screening

Q. Q3: What in vitro assays are suitable for evaluating the acetylcholinesterase (AChE) inhibitory potential of this compound, given its structural similarity to known inhibitors?

Answer:

  • Ellman’s Assay: Measure AChE inhibition using acetylthiocholine iodide as a substrate. Monitor thiocholine production at 412 nm and calculate IC50_{50} values. Include donepezil as a positive control.
  • Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, pyrimidine-piperazine hybrids like 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives showed mixed-type inhibition with Ki_i values < 10 μM .
  • Cellular Toxicity: Pair activity assays with MTT tests on SH-SY5Y neuroblastoma cells to exclude cytotoxicity.

Advanced Mechanistic Studies

Q. Q4: How can molecular docking and dynamics simulations elucidate the binding mode of this compound to acetylcholinesterase?

Answer:

  • Docking Workflow: Use AutoDock Vina or Schrödinger Suite to dock the compound into the AChE crystal structure (PDB: 4EY7). Prioritize the catalytic anionic site (CAS) and peripheral anionic site (PAS).
  • Key Interactions: Validate hydrogen bonding between the pyrimidine nitrogen and Tyr337 (CAS) and π-π stacking of the cyclopropane/oxolane groups with Trp86 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots and free energy landscapes (MM-PBSA) to identify critical residues.

Stability and Degradation Pathways

Q. Q5: What are the major degradation products of this compound under accelerated stability conditions, and how can they be characterized?

Answer:

  • Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions.
  • Identified Impurities: Expect hydrolysis of the oxolane carbonyl group (yielding oxolane-2-carboxylic acid) or piperazine N-dealkylation, as seen in related compounds like MM0464.20 (Imp. F) .
  • Analytical Tools: Use LC-MS/MS to fragment degradation products and compare with synthetic impurity standards.

Structure-Activity Relationship (SAR) Optimization

Q. Q6: How does modifying the cyclopropane or oxolane substituents affect bioactivity?

Answer:

  • Cyclopropane Replacement: Substitute with larger rings (e.g., cyclobutane) to test steric effects on AChE binding. Smaller rings may enhance rigidity but reduce solubility.
  • Oxolane Modifications: Replace oxolane with tetrahydropyran or open-chain esters. For example, oxolane’s constrained conformation may improve PAS interactions compared to linear analogs .
  • Data-Driven Design: Use 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent electronegativity and steric bulk with IC50_{50} trends.

Resolving Data Contradictions

Q. Q7: How should researchers address discrepancies between in vitro activity and computational predictions for this compound?

Answer:

  • Re-evaluate Assay Conditions: Confirm enzyme source (human vs. electric eel AChE) and buffer pH (7.4 vs. 8.0), which alter ionization states.
  • Solubility Check: Measure solubility in assay buffers (e.g., PBS with DMSO ≤ 1%). Poor solubility may mask true activity.
  • Orthogonal Validation: Repeat docking with explicit solvent models or use mutagenesis (e.g., Trp86Ala AChE) to test predicted interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.